4-Methoxyphenylhydrazine hydrochloride
Overview
Description
4-Methoxyphenylhydrazine is a chemical compound that has been studied for its potential use in various applications, including the synthesis of fluorescent derivatives and antimicrobial agents. It is derived from 4-anisidine and can be prepared in good yield through specific reactions involving diazonium salts and stannous chloride . The compound has also been incorporated into more complex structures, such as pyrazole scaffolds, which have shown antimicrobial and antioxidant activities .
Synthesis Analysis
The synthesis of 4-methoxyphenylhydrazine involves the reduction of a diazonium salt derived from 4-anisidine. The reaction with stannous chloride at low temperatures yields 4-methoxyphenylhydrazine in 70% yield. However, at higher temperatures, the parent amine, 4-anisidine, can be regenerated, indicating the sensitivity of the reaction to temperature and the reductive environment . Additionally, the compound has been used to synthesize functionalized pyrazole scaffolds, which were achieved by a four-step reaction starting from o-alkyl derivative of salicyaldehyde and proceeding through a Claisen–Schmidt condensation reaction .
Molecular Structure Analysis
The molecular structure of 4-methoxyphenylhydrazine and its derivatives can be characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. These methods provide insights into the molecular framework and the presence of functional groups. For instance, the structure of a related compound, a 4-hydrazono-3-(2-hydroxyphenyl)-2-pyrazolin-5-one, was determined by X-ray diffraction analysis .
Chemical Reactions Analysis
4-Methoxyphenylhydrazine participates in reactions that lead to the formation of fluorescent derivatives and other complex molecules. For example, it reacts with hydrazine in the presence of nitrous acid to form fluorescent derivatives of 4-hydroxyphenethylamine compounds . It is also involved in the transformation of 3-halo-4-methoxycoumarins into pyrazoles with hydrazines, demonstrating its reactivity in ring transformation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxyphenylhydrazine and its derivatives can be influenced by the presence of substituents and the formation of metallic complexes. For instance, the lipophilicity of metallic complexes of 4-methoxyphenyl-4'-chlorobenzoylhydrazine has been estimated using principal component analysis of thin-layer chromatographic retention data. The study showed that the lipophilicity of these complexes depends primarily on the structure of the ligand, with variations observed based on the central cation .
Scientific Research Applications
Carbon Nanotube Functionalization
4-Methoxyphenylhydrazine hydrochloride plays a significant role in the functionalization of carbon nanotubes. Liu et al. (2006, 2007) demonstrated its use in sidewall functionalization of single-wall carbon nanotubes (SWNTs) through aryl free radical addition. This method generates 4-methoxyphenyl radicals by air oxidation of 4-methoxyphenylhydrazine hydrochloride, forming covalent bonds with the nanotubes, as confirmed through absorption and Raman spectroscopy. These studies highlight its potential in enhancing the properties and applications of carbon nanotubes in various fields, such as electronics and material science (Liu et al., 2006) (Liu et al., 2007).
Synthesis of Benzonitrile Derivatives
In pharmaceutical research, 4-Methoxyphenylhydrazine hydrochloride is instrumental in synthesizing various compounds. Tripathi et al. (2019) utilized it in the synthesis of 4-((E)-2- benzylidenehydrazinyl)benzonitriles, which were later studied for their in vitro cytotoxicity against cancer cell lines. This research contributes to understanding the medicinal potential of such derivatives (Tripathi et al., 2019).
Antimicrobial Activity Studies
The compound has been used in synthesizing derivatives with antimicrobial properties. Suwito et al. (2016) reported on methoxy-4’-amino chalcone derivatives tested for antimicrobial activities against various strains, indicating the compound's relevance in developing new antimicrobial agents (Suwito et al., 2016).
Development of Chemical Structures
4-Methoxyphenylhydrazine hydrochloride has been used in creating complex chemical structures. Demir et al. (2010) used it in the preparation of pyrazole derivatives, which were then analyzed for their molecular structure using various techniques, contributing to the field of organic chemistry and molecular design (Demir et al., 2010).
Safety And Hazards
4-Methoxyphenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .
properties
IUPAC Name |
(4-methoxyphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHCPFMTXFJZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173160 | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylhydrazine hydrochloride | |
CAS RN |
19501-58-7 | |
Record name | (4-Methoxyphenyl)hydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19501-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019501587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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